N-Methylvaleramide

Description

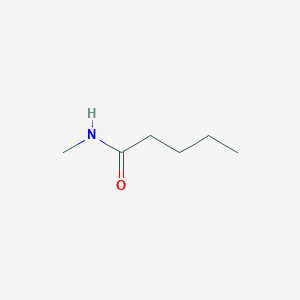

Structure

3D Structure

Properties

IUPAC Name |

N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEKKGKDCHCOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211312 | |

| Record name | N-Methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6225-10-1 | |

| Record name | N-Methylpentanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylvaleramide: Properties, Structure, and Applications

Abstract

N-Methylvaleramide, also systematically known as N-methylpentanamide, is a secondary amide derived from valeric acid and methylamine.[1] While a seemingly simple molecule, it serves as a valuable model compound for understanding the behavior of more complex N-methylated structures prevalent in pharmaceuticals and bioactive molecules. Its chemical properties are dictated by the interplay between the hydrophilic amide group and the hydrophobic pentyl chain, making it a subject of interest in studies of solubility, thermodynamics, and reaction kinetics.[2] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential relevance in the field of drug development.

Molecular Structure and Identification

This compound is characterized by a central amide functional group where the nitrogen atom is bonded to a methyl group and a pentanoyl group. This structure imparts specific chemical characteristics, including the capacity for hydrogen bonding and a defined polarity.

Key Identifiers:

-

IUPAC Name : N-methylpentanamide[3]

-

CAS Number : 6225-10-1[4]

-

Molecular Formula : C₆H₁₃NO[4]

-

Molecular Weight : 115.17 g/mol [3]

-

InChI Key : XKEKKGKDCHCOSA-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless to pale yellow liquid at room temperature.[1] The presence of the amide group's nitrogen and oxygen atoms allows for hydrogen bonding, which results in a higher boiling point than non-polar compounds of similar molecular weight and contributes to its solubility in polar solvents.[1]

| Property | Value | Unit | Source |

| Molecular Weight | 115.17 | g/mol | [3] |

| Melting Point | -26 | °C | [2][6] |

| Boiling Point | 116-118 (at 8 mmHg) | °C | [2] |

| Density | 0.9 | g/cm³ | [2][6] |

| Flash Point | >100 | °C | [2] |

| Water Solubility | Log₁₀WS: -1.32 | mol/L | [7] |

| Octanol/Water Partition Coeff. (LogP) | 1.763 | [7] | |

| Vapor Pressure | 0.136 | mmHg at 25°C | [2] |

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules like this compound.[8][9] The expected spectral data provide a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments.

-

~0.9 ppm (triplet, 3H): The terminal methyl group (CH₃) of the pentyl chain, split by the adjacent CH₂ group.

-

~1.3-1.6 ppm (multiplets, 4H): The two internal methylene groups (CH₂) of the pentyl chain, with complex splitting from adjacent CH₂ groups.

-

~2.2 ppm (triplet, 2H): The methylene group (CH₂) adjacent to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl.

-

~2.8 ppm (singlet or doublet, 3H): The N-methyl group (N-CH₃). This signal may appear as a singlet due to rapid rotation or a doublet if coupling to the N-H proton is observed.

-

~6.0-7.5 ppm (broad singlet, 1H): The amide proton (N-H), which is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals.

-

~14 ppm: Terminal methyl carbon of the pentyl chain.

-

~22-30 ppm: Internal methylene carbons of the pentyl chain.

-

~26 ppm: N-methyl carbon.

-

~36 ppm: Methylene carbon alpha to the carbonyl.

-

~174 ppm: The carbonyl carbon, significantly deshielded due to the electronegative oxygen atom.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the amide functional group.[8]

-

~3300 cm⁻¹ (strong, sharp): N-H stretching vibration. The sharpness of this peak is characteristic of a secondary amide.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chains.

-

~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band). This is one of the most intense and characteristic peaks in the spectrum.

-

~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern.[4][10]

-

Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Amides often undergo alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

-

m/z = 86: Loss of an ethyl radical (•CH₂CH₃) via cleavage.

-

m/z = 72: McLafferty rearrangement, resulting in the formation of a resonance-stabilized radical cation.

-

m/z = 58: Cleavage of the bond between the alpha and beta carbons of the pentyl chain.

-

m/z = 44: Alpha-cleavage resulting in the [CH₃NHCO]⁺ fragment.

-

Caption: Common EI-MS Fragmentation of this compound.

Synthesis and Reactivity

Laboratory Synthesis Protocol

A standard and reliable method for synthesizing this compound is through the acylation of methylamine with a derivative of valeric acid, such as valeroyl chloride. This method is efficient and generally proceeds with high yield. A similar approach using acetic acid and methylamine is used for the industrial production of N-methylacetamide.[11]

Objective: To synthesize this compound from valeroyl chloride and methylamine.

Materials:

-

Valeroyl chloride

-

Methylamine (e.g., 40% solution in water or 2M in THF)

-

Diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C), dissolve methylamine (2.2 equivalents) in the chosen solvent (e.g., DCM).

-

Acylation: Slowly add a solution of valeroyl chloride (1.0 equivalent) in the same solvent to the stirred methylamine solution via a dropping funnel over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the hydrochloric acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent (DCM or diethyl ether).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing protocol ensures the removal of water-soluble impurities and salts, which is a self-validating step for purity.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the amide functional group.

-

Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield valeric acid and methylamine. This reaction typically requires heat. Basic hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid.

-

Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-methylpentylamine.

Relevance in Drug Design and Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry.

-

The Amide Scaffold: The amide bond is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceuticals. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes it critical for molecular recognition and binding to biological targets like enzymes and receptors.[12]

-

The "Magic Methyl" Effect: The introduction of a methyl group, particularly N-methylation, is a common and powerful strategy in drug optimization.[13] N-methylation can profoundly alter a molecule's properties:

-

Increased Lipophilicity: The methyl group increases the molecule's hydrophobicity, which can enhance membrane permeability and oral absorption.[13]

-

Metabolic Stability: N-methylation can block metabolic sites, preventing degradation by enzymes and increasing the drug's half-life.

-

Conformational Effects: The methyl group can induce a specific conformation that may be more favorable for binding to a target.[13]

-

Reduced Hydrogen Bonding: Converting a secondary amide to a tertiary amide by replacing the N-H with an N-CH₃ removes a hydrogen bond donor site. This can be strategically used to modulate binding affinity and selectivity. The discovery of the anticancer drug tazemetostat is a prominent example of the benefits of methylation in drug design.[14]

-

This compound serves as an excellent, non-complex model for studying these fundamental principles that are applied daily in the design of new and improved therapeutics.

Safety and Handling

As with any chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[15][16] Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid contact with skin and eyes, as amides can cause irritation.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[15]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[18] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18] If inhaled, move the person to fresh air.[18]

Conclusion

This compound is a foundational secondary amide whose study provides significant insight into the chemical and physical properties that govern a wide range of more complex molecules. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis make it an ideal compound for both academic study and as a building block in organic synthesis. For professionals in drug development, understanding the principles demonstrated by this molecule—from the impact of N-methylation to the reactivity of the amide bond—is fundamental to the rational design of next-generation therapeutics.

References

-

This compound - NIST Chemistry WebBook . Source: National Institute of Standards and Technology. URL: [Link]

-

This compound - NIST Chemistry WebBook (Thermochemistry Data) . Source: National Institute of Standards and Technology. URL: [Link]

-

Product information, this compound - P&S Chemicals . Source: P&S Chemicals. URL: [Link]

-

Chemical Properties of this compound (CAS 6225-10-1) - Cheméo . Source: Cheméo. URL: [Link]

-

This compound - NIST Chemistry WebBook (General Information) . Source: National Institute of Standards and Technology. URL: [Link]

-

N-Methylpentanamide | C6H13NO | CID 22591 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]

-

N,2-Di-sec-butyl-3-methylvaleramide | C14H29NO | CID 3016609 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]

-

N-Methylpentanamide - LookChem . Source: LookChem. URL: [Link]

-

N-methylpentanamide - Stenutz . Source: Stenutz. URL: [Link]

-

2-Methylvaleramide | C6H13NO | CID 97770 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]

-

Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99% - Cole-Parmer . Source: Cole-Parmer. URL: [Link]

-

This compound - NIST Chemistry WebBook (Gas Chromatography) . Source: National Institute of Standards and Technology. URL: [Link]

-

This compound - NIST Chemistry WebBook (Calorie-based units) . Source: National Institute of Standards and Technology. URL: [Link]

-

2-Methylvaleramide | C6H13NO | CID 97770 - PubChem (General) . Source: National Institutes of Health, PubChem. URL: [Link]

-

N,N,4-trimethylpentanamide | C8H17NO | CID 12509281 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class . Source: Universal Class. URL: [Link]

-

Different methods for the synthesis of N‐methylated amides. - ResearchGate . Source: ResearchGate. URL: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . Source: Unknown. URL: [Link]

-

This compound - NIST Chemistry WebBook (Kovats RI) . Source: National Institute of Standards and Technology. URL: [Link]

-

[Application of methyl in drug design] - PubMed . Source: National Library of Medicine, PubMed. URL: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . Source: YouTube. URL: [Link]

- CN1760175A - Technique for preparing N-methylacetamide - Google Patents. Source: Google Patents.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI . Source: MDPI. URL: [Link]

-

N-methyl-2-(methylaminomethyl)butanamide | C7H16N2O | CID 117566088 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]

-

Ureas: Applications in Drug Design - PubMed . Source: National Library of Medicine, PubMed. URL: [Link]

Sources

- 1. CAS 6225-10-1: this compound, (N-Methylpentanamid… [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. N-Methylpentanamide | C6H13NO | CID 22591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. N-methylpentanamide [stenutz.eu]

- 7. This compound (CAS 6225-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. lehigh.edu [lehigh.edu]

- 10. youtube.com [youtube.com]

- 11. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 12. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. capotchem.cn [capotchem.cn]

N-Methylpentanamide CAS number and synonyms

An In-Depth Technical Guide to N-Methylpentanamide

N-Methylpentanamide, a member of the carboxamide group, is a chemical compound with growing interest in various scientific and industrial domains. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development. We will delve into its chemical characteristics, explore its synonyms and identifiers for accurate database searching, and discuss its toxicological profile to ensure safe handling and application.

Table of Contents

-

Chemical Identity and Properties

-

1.1. CAS Number and Synonyms

-

1.2. Physicochemical Properties

-

-

Synthesis and Manufacturing

-

2.1. Laboratory-Scale Synthesis

-

-

Applications in Research and Industry

-

Toxicology and Safety

-

References

Chemical Identity and Properties

A thorough understanding of a compound's identity and fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of N-Methylpentanamide.

CAS Number and Synonyms

The Chemical s Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

-

CAS Number: 6225-08-7

Accurate identification is further enhanced by recognizing its various synonyms, which are frequently encountered in chemical catalogs and scientific publications.

Table 1: Synonyms and Identifiers for N-Methylpentanamide

| Synonym | Source |

| N-Methylvaleramide | ChemicalBook |

| Pentanamide, N-methyl- | NIST |

| N-methylpentan-1-amide | PubChem |

Physicochemical Properties

The physical and chemical properties of N-Methylpentanamide dictate its behavior in various solvents and reaction conditions, which is critical for designing experimental protocols.

Table 2: Physicochemical Properties of N-Methylpentanamide

| Property | Value | Source |

| Molecular Formula | C6H13NO | NIST |

| Molecular Weight | 115.17 g/mol | NIST |

| Boiling Point | 227.3±13.0 °C at 760 mmHg | ChemicalBook |

| Density | 0.9±0.1 g/cm³ | ChemicalBook |

| Flash Point | 91.3±19.8 °C | ChemicalBook |

| Appearance | White to off-white solid | Not explicitly stated, inferred from typical amide properties |

Synthesis and Manufacturing

While large-scale industrial manufacturing processes are often proprietary, a common laboratory-scale synthesis of N-Methylpentanamide involves the acylation of methylamine with valeryl chloride. This method is a standard procedure for forming amide bonds.

Laboratory-Scale Synthesis: Acylation of Methylamine

This protocol outlines a representative method for the synthesis of N-Methylpentanamide. The principle relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of methylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath to control the exothermic reaction.

-

Addition of Acylating Agent: Valeryl chloride is added dropwise to the stirred methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-Methylpentanamide.

Diagram 1: Synthesis of N-Methylpentanamide

Caption: Reaction scheme for the synthesis of N-Methylpentanamide.

Applications in Research and Industry

N-Methylpentanamide's utility stems from its amide functional group, which can participate in hydrogen bonding and act as a stable building block in more complex molecules. While specific, large-scale applications are not widely documented in public literature, its structure suggests potential use as:

-

A specialty solvent: Its polarity and hydrogen bonding capability could make it a suitable solvent for certain reactions.

-

An intermediate in organic synthesis: The amide group can be a precursor to other functional groups or serve as a key structural motif in the synthesis of pharmaceuticals and agrochemicals.

-

A building block for polymers: Amides are the fundamental repeating unit in polyamides, suggesting its potential role in materials science.

For drug development professionals, N-alkylamides are of interest as they can mimic peptide bonds while offering increased stability against enzymatic degradation. The specific properties of the pentyl group in N-Methylpentanamide could be explored to modulate lipophilicity and other pharmacokinetic properties in drug candidates.

Toxicology and Safety

A thorough understanding of a chemical's toxicological profile is paramount for ensuring laboratory and industrial safety.

According to available safety data sheets, N-Methylpentanamide is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

In case of exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.

Diagram 2: Safety and Handling Workflow

Caption: Workflow for safe handling of N-Methylpentanamide.

Conclusion

N-Methylpentanamide is a valuable chemical compound with a well-defined profile. Its straightforward synthesis and clear chemical properties make it a useful intermediate and building block in various fields. For researchers in drug discovery and development, its structure offers a template for creating novel molecules with tailored properties. Adherence to established safety protocols is essential for its handling. This guide has provided the core technical information necessary for the confident and safe utilization of N-Methylpentanamide in a research and development setting.

N-Methylvaleramide synthesis from valeric acid

An In-depth Technical Guide to the Synthesis of N-Methylvaleramide from Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. This compound serves as an excellent and practical model for understanding the fundamental principles and laboratory techniques involved in amide bond formation. This guide provides a comprehensive overview of the primary synthetic routes from valeric acid, focusing on the underlying chemical logic, practical execution, and comparative analysis of different methodologies. We will delve into direct thermal amidation, the highly efficient acyl chloride pathway, and the widely used carbodiimide-mediated coupling reactions. Each section is supported by detailed, field-tested protocols, mechanistic insights, and data-driven comparisons to empower researchers in making informed decisions for their specific synthetic challenges.

Introduction: The Significance of the Amide Bond

The amide functional group is one of the most prevalent linkages in biochemistry and the pharmaceutical sciences, forming the backbone of proteins and appearing in a vast array of blockbuster drugs. The N-methylation of an amide can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and receptor-binding affinity. A thorough understanding of how to construct this functional group is, therefore, of paramount importance.

This technical guide focuses on the synthesis of this compound from valeric acid, a straightforward yet illustrative transformation that encapsulates the common challenges and solutions in amide synthesis. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that the protocols are not just recipes but self-validating systems of chemical logic.

Synthetic Strategies: A Comparative Analysis

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that eliminates a molecule of water. While thermodynamically favorable, the reaction is kinetically hindered by the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium carboxylate salt.[1][2] Overcoming this kinetic barrier is the central challenge addressed by the following synthetic strategies.

Direct Thermal Amidation

The most direct approach involves heating the ammonium carboxylate salt of valeric acid and methylamine to high temperatures (typically >160-180 °C) to drive off water and push the equilibrium towards the amide product.[3]

-

Causality: The high thermal energy provides the activation energy needed to overcome the stability of the salt and dehydrate it to the amide. This method is often performed under conditions that facilitate water removal, such as with a Dean-Stark apparatus.[3]

-

Advantages: It is the most atom-economical method, requiring no additional coupling agents and producing only water as a byproduct.[3][4]

-

Limitations: The harsh reaction conditions are unsuitable for complex or thermally sensitive molecules. The high temperatures can lead to side reactions and racemization in chiral substrates.[3]

The Acyl Chloride Route

A highly reliable and time-tested method involves converting the carboxylic acid into a more reactive acyl chloride intermediate. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting valeryl chloride is a potent electrophile that reacts readily with methylamine.

-

Causality: The chloride ion is an excellent leaving group, making the carbonyl carbon of the acyl chloride highly susceptible to nucleophilic attack by the amine. This significantly lowers the activation energy of the reaction compared to the direct amidation of the carboxylic acid.

-

Advantages: This method is generally high-yielding, rapid, and applicable to a wide range of substrates.[5][6]

-

Limitations: The process involves an additional synthetic step. Reagents like thionyl chloride are corrosive and generate HCl gas, requiring careful handling in a fume hood.[7] The reaction also produces stoichiometric amounts of HCl as a byproduct, which must be neutralized by using excess amine or adding a non-nucleophilic base like triethylamine.[7]

Carbodiimide-Mediated Coupling

This is one of the most common methods for amide bond formation under mild conditions, particularly in peptide synthesis and for sensitive substrates. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), act as powerful dehydrating agents.[1][8]

-

Causality & Mechanism: The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate is then susceptible to nucleophilic attack by the amine, which forms the amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[6][9]

-

Side Reactions: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is an undesired byproduct.[9][10] To suppress this side reaction and increase yields, additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) are often included. These additives react with the O-acylisourea to form an active ester that is more stable but still highly reactive towards the amine.[10][11]

-

-

Advantages: The reactions are performed under mild conditions (often at room temperature), which preserves sensitive functional groups and stereocenters.[1] They are generally high-yielding.[1]

-

Limitations: Carbodiimides are expensive and can be potent allergens, especially DCC. The urea byproduct can sometimes be difficult to remove from the reaction mixture, although the insolubility of DCU in many organic solvents often allows for its removal by simple filtration.[9]

Quantitative Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, substrate sensitivity, and available equipment. The following table summarizes the key operational parameters for each method.

| Parameter | Direct Thermal Amidation | Acyl Chloride Route | Carbodiimide-Mediated Coupling |

| Reaction Temperature | Very High (>160 °C) | 0 °C to Reflux | 0 °C to Room Temperature |

| Reaction Time | Hours to Days | 1 - 4 Hours | 4 - 24 Hours |

| Typical Yield | Variable (Moderate to Good) | High to Excellent | High to Excellent |

| Key Reagents | None (Heat) | SOCl₂, Oxalyl Chloride | DCC, EDC, DIC |

| Key Byproducts | Water | HCl, SO₂ (with SOCl₂) | Urea derivatives (e.g., DCU) |

| Substrate Compatibility | Poor (for sensitive molecules) | Good | Excellent |

| Handling Precautions | High temperature hazards | Corrosive and toxic reagents | Allergens, moisture-sensitive |

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of this compound.

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol is highly efficient and scalable.

Caption: Workflow for the acyl chloride route.

Part A: Synthesis of Valeryl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂).

-

Reagents: Charge the flask with valeric acid (1.0 eq) and thionyl chloride (1.5 eq).[12][13][14] Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of acid).

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation (a simple distillation setup is sufficient). The remaining liquid is crude valeryl chloride, which can be used directly in the next step.

Part B: Synthesis of this compound

-

Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve the crude valeryl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

-

Amine Solution: In the addition funnel, prepare a solution of methylamine (1.1 eq, e.g., as a 2M solution in THF) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

-

Reaction: Add the methylamine solution dropwise to the stirred valeryl chloride solution, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Carbodiimide Coupling

This protocol uses DCC and is ideal for small-scale, high-purity synthesis.

Caption: Workflow for DCC-mediated coupling.

-

Setup: To a round-bottom flask with a magnetic stirrer, add valeric acid (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq). Dissolve these in an anhydrous solvent like dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of DCM. Add the DCC solution dropwise to the stirred valeric acid solution. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 15-30 minutes at 0 °C.

-

Amine Addition: Add methylamine (1.2 eq, e.g., as a 2M solution in THF) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture again to promote further precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.

Conclusion and Recommendations

The synthesis of this compound from valeric acid is a well-established transformation that can be accomplished through several reliable methods.

-

For large-scale, cost-effective synthesis , the acyl chloride route is often preferred due to its speed, high yield, and the low cost of thionyl chloride. However, it requires infrastructure to handle corrosive and gaseous byproducts safely.

-

For high-value, sensitive, or complex substrates , particularly in research and drug development settings, carbodiimide-mediated coupling is the method of choice. Its mild reaction conditions protect delicate functional groups and prevent racemization, ensuring the integrity of the final product.

-

Direct thermal amidation is generally reserved for simple, robust molecules where atom economy is the primary driver and high temperatures are not a concern.

By understanding the causality behind each synthetic step and the comparative advantages of each route, researchers can confidently select and execute the optimal procedure for their specific objectives.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Video: Preparation of Amides [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 13. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 14. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]

Spectroscopic Elucidation of N-Methylvaleramide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for N-Methylvaleramide (also known as N-methylpentanamide), a secondary amide with applications in organic synthesis and as a model compound for studying peptide bonds. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, emphasizing the synergy between these techniques for unambiguous structural confirmation.

Introduction to this compound and Its Spectroscopic Signature

This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a derivative of valeric acid and methylamine.[1][2] Its structural elucidation relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular mass and fragmentation patterns. This guide will dissect the data from each method to build a comprehensive and self-validating structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

-

Note on Data Source : As experimental spectra for this compound are not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS), the following NMR data are predicted using advanced computational algorithms. These predictions provide a reliable and instructive framework for understanding the expected spectral features.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup : The experiment is conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift and Splitting |

| ~ 5.8 - 6.2 | Broad Singlet | 1H | N-H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| ~ 2.78 | Doublet | 3H | N-CH₃ | This methyl group is attached to the electronegative nitrogen atom, causing a downfield shift. It appears as a doublet due to coupling with the single N-H proton. |

| ~ 2.15 | Triplet | 2H | -CO-CH₂- | These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, resulting in a significant downfield shift. The signal is split into a triplet by the two adjacent methylene protons. |

| ~ 1.58 | Sextet | 2H | -CH₂-CH₂-CO- | These methylene protons are adjacent to two other methylene groups, resulting in a complex splitting pattern (a sextet). Their chemical shift is less influenced by the carbonyl group compared to the alpha-protons. |

| ~ 1.35 | Sextet | 2H | CH₃-CH₂- | These protons are further removed from the electron-withdrawing amide group and thus appear more upfield. They are split by the adjacent methyl and methylene groups into a sextet. |

| ~ 0.92 | Triplet | 3H | CH₃-CH₂- | As the terminal methyl group, these protons are the most shielded and appear at the lowest chemical shift. They are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |

| ~ 174.5 | C=O | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and appears significantly downfield. |

| ~ 36.5 | -CO-CH₂- | The carbon alpha to the carbonyl group is deshielded and appears downfield. |

| ~ 28.5 | -CH₂-CH₂-CO- | This carbon is further from the carbonyl and is consequently more shielded than the alpha-carbon. |

| ~ 26.2 | N-CH₃ | The methyl carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~ 22.4 | CH₃-CH₂- | This methylene carbon is in a typical alkane region of the spectrum. |

| ~ 13.8 | CH₃-CH₂- | The terminal methyl carbon is the most shielded carbon in the alkyl chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Theoretical IR Absorption Bands

The IR spectrum of this compound is dominated by characteristic absorptions from the secondary amide group and the alkyl chain.

Table 3: Theoretical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~ 3300 (Broad) | N-H Stretch | Secondary Amide | A strong, often broad, peak in this region is highly characteristic of the N-H bond in a secondary amide. Broadening is due to hydrogen bonding. |

| ~ 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Multiple sharp peaks in this region confirm the presence of the saturated hydrocarbon chain. |

| ~ 1640 (Strong) | C=O Stretch (Amide I) | Secondary Amide | This is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the carbonyl group within the amide. |

| ~ 1550 (Strong) | N-H Bend (Amide II) | Secondary Amide | This band, resulting from a combination of N-H bending and C-N stretching, is a key diagnostic peak for secondary amides. |

| ~ 1465 | C-H Bend | Alkyl (CH₂) | A characteristic bending vibration for methylene groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.

Experimental Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[3] The molecular ion peak (M⁺•) is observed at m/z = 115, confirming the molecular weight of the compound.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Significance |

| 115 | [CH₃(CH₂)₃CONHCH₃]⁺• | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 72 | [CH₃(CH₂)₃CO]⁺ | [C₅H₉O]⁺ | Base Peak . Alpha-cleavage with loss of the •NCH₃ radical. |

| 58 | [CH₂=C(OH)NHCH₃]⁺• | [C₃H₇NO]⁺• | Result of a McLafferty rearrangement. |

| 44 | [CH₃NHCO]⁺ | [C₂H₄NO]⁺ | Cleavage of the bond between the alpha and beta carbons of the acyl chain. |

| 30 | [CH₂=NHCH₃]⁺ | [C₂H₆N]⁺ | Alpha-cleavage with loss of the valeryl radical. |

The fragmentation pattern is highly informative. The base peak (the most abundant ion) at m/z = 72 arises from a classic alpha-cleavage, where the bond between the carbonyl carbon and the nitrogen is cleaved, leading to the loss of a methylamino radical and the formation of a stable acylium ion. Another significant fragmentation is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a sufficiently long alkyl chain, resulting in the peak at m/z = 58.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Holistic Spectroscopic Analysis Workflow

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating and detailed picture of its molecular structure. While experimental NMR and IR data were not directly available, robust predictions and theoretical principles align perfectly with the experimental mass spectrometry data. The mass spectrum confirms the molecular weight of 115 amu and shows characteristic fragmentation patterns for a secondary amide, including alpha-cleavage and a McLafferty rearrangement. Theoretical IR analysis points to the presence of N-H, C=O, and C-H bonds, consistent with the amide and alkyl functionalities. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, accounting for all atoms in their expected chemical environments. Together, these spectroscopic techniques offer a powerful and synergistic approach to the unequivocal structural elucidation of this compound, a methodology that is fundamental to research and development in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22591, N-Methylpentanamide. Retrieved January 2, 2026 from [Link].

-

NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved January 2, 2026 from [Link].

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 2, 2026 from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). N-Methylpentanamide. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

Sources

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

An In-Depth Technical Guide to the Thermochemical Properties and Stability of N-Methylvaleramide

This compound (also known as N-methylpentanamide) is an organic compound featuring a secondary amide functional group.[1][2] With the molecular formula C6H13NO, it serves as a valuable intermediate in various organic syntheses and holds potential interest for the pharmaceutical industry.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermochemical profile is not merely academic; it is a cornerstone of process safety, formulation design, and stability assessment. The energy a molecule contains and its behavior under thermal stress dictate everything from reaction scale-up parameters and drying conditions to long-term storage and shelf-life.

This guide provides a detailed examination of the known thermochemical data for this compound, outlines the experimental methodologies for its characterization, and discusses the critical aspects of its thermal stability. By grounding our discussion in established principles and authoritative data, we aim to equip professionals with the field-proven insights necessary for confident and safe handling and development of this and similar molecules.

Core Thermochemical Properties of this compound

The foundational thermochemical data of a compound provides a quantitative look into its energetic landscape. Key parameters such as the enthalpy of formation, heat capacity, and enthalpy of vaporization are critical for thermodynamic calculations, process modeling, and safety analysis.

Below is a summary of the available quantitative data for this compound. It is important to note that some experimental values are well-documented, while others are derived from robust calculation methods like the Joback method, which is a group contribution model used for estimating thermophysical properties of pure components.

Table 1: Key Thermochemical and Physical Properties of this compound

| Property | Value | Unit | Source / Method |

| Molecular Formula | C6H13NO | - | [4][5][6][7][8] |

| Molecular Weight | 115.17 | g/mol | [3][4][5] |

| CAS Number | 6225-10-1 | - | [4][5][6][7] |

| Melting Point | -26 | °C | [9][10] |

| Normal Boiling Point (Tboil) | 505.42 | K | Joback Calculated[4] |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -246.97 | kJ/mol | Joback Calculated[4] |

| Enthalpy of Vaporization (ΔvapH°) | 49.02 | kJ/mol | Joback Calculated[4] |

| Liquid Phase Heat Capacity (Cp,liquid) @ 298.15 K | 229.00 - 238.40 | J/mol·K | [4][5] |

| Density | 0.900 | g/cm³ | [9][10] |

Causality and Significance of Thermochemical Parameters

-

Standard Enthalpy of Formation (ΔfH°gas) : This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11][12][13] A negative value, as seen with this compound, indicates an exothermic formation reaction and signifies that the molecule is energetically stable relative to its elements. This parameter is fundamental for calculating the heat of reaction for any process involving the molecule.

-

Liquid Phase Heat Capacity (Cp,liquid) : Heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin.[4][5] This property is crucial for engineering calculations related to heat transfer. For instance, when scaling up a synthesis, knowing the heat capacity is essential for designing effective heating and cooling systems to maintain optimal reaction temperatures and prevent thermal runaways.

-

Enthalpy of Vaporization (ΔvapH°) : This is the energy required to transform one mole of a liquid into a gas at its boiling point.[4] It provides insight into the strength of intermolecular forces. Secondary amides like this compound can form strong hydrogen bonds, which contribute to a relatively high enthalpy of vaporization and boiling point compared to non-polar molecules of similar mass.[1]

Experimental Protocol: Determining Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[14] It is a primary method for determining heat capacity and the enthalpy of phase changes.[14]

The self-validating nature of a DSC protocol lies in its reliance on precise calibration with certified reference materials (e.g., indium, sapphire) and the use of a differential measurement, where the sample is constantly compared to an inert reference, minimizing the influence of instrumental drift.

Step-by-Step Methodology for DSC Analysis

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, across the desired temperature range. For heat capacity measurements, a sapphire standard is used to calibrate the heat flow signal.

-

Sample Preparation : Accurately weigh approximately 3-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Pan : Prepare an identical, empty, and crimped aluminum pan to serve as the reference.

-

Establishing Baselines :

-

Place both the sample and reference pans into the DSC cell.

-

Run a "zero baseline" by heating the empty crucibles through the desired temperature range (e.g., from -50°C to 150°C) at a controlled rate (e.g., 10 °C/min) under a constant flow of inert nitrogen gas (e.g., 50 mL/min). This corrects for any asymmetry in the cell.

-

-

Sapphire Standard Run : Replace the empty sample pan with a pan containing a pre-weighed sapphire standard and repeat the exact same temperature program. This provides the calibration curve for heat capacity.

-

Sample Run : Replace the sapphire pan with the this compound sample pan and execute the identical temperature program for the third time.

-

Data Analysis : The instrument software uses the data from the three runs (baseline, sapphire standard, and sample) to calculate the heat capacity (Cp) of the this compound as a function of temperature using the following relationship:

-

Cp(sample) = Cp(std) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) * m(std) / m(sample)

-

Where DSC represents the heat flow signal and m is the mass.

-

Caption: Workflow for Heat Capacity Measurement using DSC.

Thermal Stability and Decomposition Pathways

The stability of the amide bond is a key feature of its chemistry, attributed to resonance stabilization which delocalizes the lone pair of electrons on the nitrogen atom.[1] Generally, simple amides are thermally stable, with decomposition temperatures often exceeding 160-200°C, though this is highly dependent on the specific molecular structure.[15]

While specific pyrolysis studies for this compound are not prominently available, the thermal decomposition of amides can proceed through several pathways.[16] For secondary amides, a common route at high temperatures is pyrolysis involving dehydration to form a nitrile or elimination reactions. When heated, N-Methylacetamide, a smaller analog, is known to emit toxic fumes of nitrogen oxides.[17] Hydrolysis to the corresponding carboxylic acid (valeric acid) and amine (methylamine) is another potential degradation pathway, particularly in the presence of water, and can be catalyzed by acidic or basic conditions.[18]

Experimental Protocol: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the benchmark technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and information on residual mass.

Step-by-Step Methodology for TGA

-

Instrument Setup : Ensure the TGA microbalance is tared and the instrument is clean.

-

Sample Preparation : Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere Control : Place the crucible in the TGA furnace. Purge the system with a desired inert gas (like nitrogen) or a reactive gas (like air or oxygen) at a controlled flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical: an inert atmosphere facilitates pyrolysis studies, while air allows for investigation of oxidative stability.

-

Temperature Program : Program the instrument to heat the sample at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

-

Data Acquisition : The instrument continuously records the sample mass and temperature.

-

Data Analysis :

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

The onset temperature of decomposition is determined from the initial significant deviation from the baseline mass.

-

The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss, with its peak indicating the temperature of the maximum decomposition rate.

-

Caption: General Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermochemical data for this compound, supported by both calculated values and experimental results from sources like the NIST WebBook, provide a solid foundation for its application in research and development.[5] Its properties are characteristic of a small, secondary amide, with significant intermolecular forces influencing its physical state and energetic properties. While specific high-temperature decomposition pathways require dedicated study, its stability profile can be reliably assessed using standard thermoanalytical techniques like TGA and DSC. For professionals in drug development, leveraging this data and these methodologies is not just best practice—it is essential for ensuring process safety, product quality, and regulatory compliance.

References

-

Chemical Properties of this compound (CAS 6225-10-1). Cheméo. [Link]

-

This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025-08-06). [No specific source name provided]. [Link]

-

Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019-10-21). National Institutes of Health (NIH). [Link]

-

Calorimetric investigation of salt-amide interactions in aqueous solution. ACS Publications. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound. National Institute of Standards and Technology. [Link]

-

Amides. Science Ready. [Link]

-

This compound. National Institute of Standards and Technology. [Link]

-

The Pyrolysis of Amides. Journal of the American Chemical Society. [Link]

-

Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Thermodynamics of amide+amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide+N-propylpropan-1-amine, +N-butylbutan-1-amine, +butan-1-amine, or +hexan-1-amine systems. ERAS results. ResearchGate. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Response to Reviewers. [No source name provided]. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Standard enthalpies of formation of reference species at 298.15 K. ResearchGate. [Link]

-

Standard Molar Enthalpies of Formation for Some Substances. Alloprof. [Link]

-

Appendix G | Standard Enthalpies of Formation for Selected Substances. eCampusOntario Pressbooks. [Link]

-

N-methylpentanamide. Stenutz. [Link]

-

N-Methylpentanamide. National Institutes of Health (NIH). [Link]

-

N-Methylacetamide. National Institutes of Health (NIH). [Link]

-

the preparation of amides. Chemguide. [Link]

-

Acetamide, N-methyl-. NIST Chemistry WebBook. [Link]

-

3.10: Standard Enthalpies of Formation. Chemistry LibreTexts. [Link]

-

N,N-Dimethylvaleramide. NIST Chemistry WebBook. [Link]

-

N-Methylpentanamide. LookChem. [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. CAS 6225-10-1: this compound, (N-Methylpentanamid… [cymitquimica.com]

- 3. N-Methylpentanamide | C6H13NO | CID 22591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 6225-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. N-methylpentanamide [stenutz.eu]

- 10. N-Methylpentanamide|lookchem [lookchem.com]

- 11. Standard Molar Enthalpies of Formation for Some Substances | Alloprof [alloprof.qc.ca]

- 12. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to N-Methylpentanamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpentanamide, a secondary amide also known as N-methylvaleramide, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its utility primarily stems from its properties as a model compound for studying the thermodynamics of more complex biological molecules containing the amide linkage, such as peptides and proteins. This guide provides a comprehensive overview of N-Methylpentanamide, from the historical context of its synthesis to its modern applications, offering field-proven insights for professionals in drug development and scientific research.

I. The Genesis of a Fundamental Structure: A History of N-Alkyl Amide Synthesis

While the specific, first-ever synthesis of N-Methylpentanamide is not prominently documented as a landmark discovery, its existence is a direct result of the foundational advancements in organic chemistry concerning the formation of amide bonds and N-alkylation techniques. The history of this compound is therefore intrinsically linked to the broader history of amide synthesis.

The amide functional group is one of the most fundamental in organic chemistry and biology. Early methods for forming N-substituted amides were often extensions of amine chemistry. Historically, the N-alkylation of amides was a challenging transformation. Amides are weak bases, making direct alkylation difficult. Early approaches required converting the amide into its more nucleophilic conjugate base using strong bases like sodium metal or sodium hydride, followed by reaction with an alkyl halide. These methods, while effective, often required harsh reaction conditions and had limited functional group tolerance.

A notable advancement in the N-alkylation of amides came in 1962, when Cheeseman and Poller reported the N-alkylation of an amide using an alcohol as the alkylating agent in the presence of an acid catalyst.[1] This represented a significant step towards milder and more direct methods for the synthesis of N-alkyl amides. Over the decades, a plethora of methods have been developed, including various catalytic systems that have made the synthesis of compounds like N-Methylpentanamide a routine and well-understood process in the modern organic chemistry laboratory.

II. Physicochemical Properties of N-Methylpentanamide

A thorough understanding of the physicochemical properties of N-Methylpentanamide is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 6225-10-1 | [2] |

| Molecular Formula | C6H13NO | [2] |

| Molecular Weight | 115.18 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Density | 0.900 g/cm³ | |

| Melting Point | -26 °C | |

| Boiling Point | 116-118 °C at 8 mmHg | |

| Solubility | Soluble in water and organic solvents | |

| IUPAC Name | N-methylpentanamide | [3] |

| Synonyms | This compound, Pentanamide, N-methyl- | [2] |

III. Synthesis of N-Methylpentanamide: A Representative Protocol

The synthesis of N-Methylpentanamide can be achieved through several well-established methods of amidation. A common and reliable approach involves the reaction of pentanoyl chloride (the acyl chloride derived from pentanoic acid) with methylamine. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-Methylpentanamide from Pentanoyl Chloride

Reactants:

-

Pentanoyl chloride

-

Methylamine (as a solution in a suitable solvent, e.g., THF or water)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous diethyl ether or dichloromethane (as the reaction solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Add an equimolar amount of the non-nucleophilic base to the methylamine solution.

-

Slowly add an equimolar amount of pentanoyl chloride, dissolved in the same anhydrous solvent, to the stirred methylamine solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-Methylpentanamide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

-

Low Temperature: Controls the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

-

Non-nucleophilic Base: Scavenges the hydrochloric acid byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic.

-

Aqueous Workup: Removes the salt byproduct (e.g., triethylammonium chloride) and any remaining water-soluble impurities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of pentanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Caption: Nucleophilic acyl substitution for N-Methylpentanamide synthesis.

IV. Applications in Research and Development

The primary application of N-Methylpentanamide in the scientific community is as a model compound for studying the fundamental properties of the amide bond. Its relatively simple structure allows for detailed thermodynamic and spectroscopic investigations that provide insights into the behavior of more complex polypeptides and proteins. For instance, it is used to study the thermodynamics of carboxylic acids, amines, and N-substituted amides in aqueous solutions.

In drug development, understanding the properties of the amide bond is critical, as it is a cornerstone of peptide-based drugs and many small molecule therapeutics. Studies on simple amides like N-Methylpentanamide can inform the design of new drug candidates with improved stability, solubility, and bioavailability.

V. Conclusion

N-Methylpentanamide, while not a molecule of widespread direct commercial application, holds significant value in the realms of fundamental chemical research and drug discovery. Its history is woven into the fabric of organic synthesis, and its continued use as a model system underscores the importance of understanding the basics of chemical structure and reactivity. The protocols for its synthesis are robust and well-understood, making it an accessible tool for researchers seeking to unravel the complexities of the amide bond.

References

-

LookChem. N-Methylpentanamide. [Link]

-

Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(5), 995-1010. [Link]

-

Stenutz, R. N-methylpentanamide. [Link]

-

PubChem. N-ethyl-N-methylpentanamide. [Link]

Sources

Unveiling the Versatility of N-Methylvaleramide: A Technical Guide for Organic Chemists

Abstract

N-Methylvaleramide, a secondary amide with the chemical formula C₆H₁₃NO, is emerging as a molecule of significant interest in the landscape of modern organic chemistry.[1][2] While historically noted as a pharmaceutical intermediate, its unique combination of properties—a polar aprotic character, hydrogen bonding capabilities, and a reactive N-H bond—positions it as a versatile tool for a range of synthetic applications. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its capabilities in their work. We will delve into its role as a synthetic building block, its potential as a specialized solvent, its utility in peptide modifications, and its emerging applications in directed C-H functionalization and biocatalysis, complete with detailed experimental protocols and mechanistic insights.

Introduction: Beyond a Simple Amide

Amides are one of the most fundamental and ubiquitous functional groups in chemistry and biology, forming the backbone of proteins and finding widespread use in polymers and pharmaceuticals. This compound, also known as N-methylpentanamide, belongs to the class of secondary amides and presents a unique set of characteristics that warrant a closer examination.[1][2] Its structure, featuring a five-carbon chain and a methyl group on the nitrogen, imparts a moderate lipophilicity while retaining the capacity for hydrogen bonding. This balance of properties makes it an intriguing candidate for various roles in organic synthesis, from a seemingly simple solvent to a key intermediate in the construction of complex molecular architectures. This guide aims to move beyond a cursory overview and provide a detailed technical exploration of the untapped potential of this compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. This compound is a colorless to pale yellow liquid at room temperature with a molecular weight of 115.17 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6225-10-1 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 243 - 244 °C | [3] |

| Melting Point | 8 - 13 °C | [3] |

| Flash Point | 126 °C | [3] |

| Density | 0.946 g/cm³ | [3] |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are readily achieved through standard spectroscopic techniques.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides valuable information about the carbon skeleton. A reference spectrum for N-Methylpentanamide is available on PubChem, which would show distinct peaks for the carbonyl carbon, the N-methyl carbon, and the four unique carbons of the pentyl group.[1]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3300 cm⁻¹) and the C=O stretching vibration (the amide I band, around 1640 cm⁻¹). An FTIR spectrum is available on PubChem.[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern provides further structural confirmation. A mass spectrum is available on the NIST WebBook and PubChem.[1][4]

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be accomplished through several standard amidation procedures. The most common and practical laboratory-scale methods involve the reaction of a valeric acid derivative with methylamine.

From Valeryl Chloride and Methylamine

This is a highly efficient and straightforward method for the preparation of this compound. The high reactivity of the acyl chloride ensures a rapid reaction with methylamine.

Experimental Protocol:

Materials:

-

Valeryl chloride

-

Methylamine (40% solution in water or as a gas)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) in dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Slowly add valeryl chloride (1.0 equivalent) dropwise to the stirred methylamine solution. An exothermic reaction will occur, and a white precipitate of methylammonium chloride will form. Maintain the temperature at 0-5 °C during the addition.

-